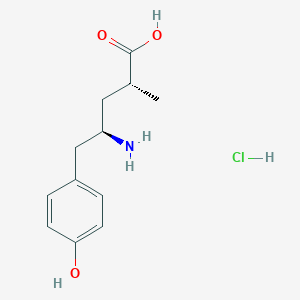
(2R,4R)-4-Amino-5-(4-hydroxyphenyl)-2-methylpentanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4R)-4-Amino-5-(4-hydroxyphenyl)-2-methylpentanoic acid hydrochloride is a chiral amino acid derivative. It is known for its role in various biochemical processes and potential therapeutic applications. This compound is characterized by its unique structure, which includes an amino group, a hydroxyphenyl group, and a methylpentanoic acid backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-Amino-5-(4-hydroxyphenyl)-2-methylpentanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and 2-methylpentanoic acid.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-hydroxybenzaldehyde and an appropriate amine.
Reduction: The intermediate is then subjected to reduction using a reducing agent such as sodium borohydride to form the desired amino alcohol.
Hydrochloride Formation: The final step involves the conversion of the amino alcohol to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to ensure high yield and purity.
Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,4R)-4-Amino-5-(4-hydroxyphenyl)-2-methylpentanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The amino and hydroxy groups can participate in substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Primary amines and reduced derivatives.
Substitution Products: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
(2R,4R)-4-Amino-5-(4-hydroxyphenyl)-2-methylpentanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (2R,4R)-4-Amino-5-(4-hydroxyphenyl)-2-methylpentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,4R)-4-Amino-5-(3-hydroxyphenyl)-2-methylpentanoic acid hydrochloride: Similar structure but with a different position of the hydroxy group.
(2R,4R)-4-Amino-5-(4-methoxyphenyl)-2-methylpentanoic acid hydrochloride: Similar structure but with a methoxy group instead of a hydroxy group.
(2R,4R)-4-Amino-5-(4-hydroxyphenyl)-2-ethylpentanoic acid hydrochloride: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of (2R,4R)-4-Amino-5-(4-hydroxyphenyl)-2-methylpentanoic acid hydrochloride lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its chiral nature and the presence of both amino and hydroxyphenyl groups make it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H18ClNO3 |
|---|---|
Molekulargewicht |
259.73 g/mol |
IUPAC-Name |
(2R,4R)-4-amino-5-(4-hydroxyphenyl)-2-methylpentanoic acid;hydrochloride |
InChI |
InChI=1S/C12H17NO3.ClH/c1-8(12(15)16)6-10(13)7-9-2-4-11(14)5-3-9;/h2-5,8,10,14H,6-7,13H2,1H3,(H,15,16);1H/t8-,10-;/m1./s1 |
InChI-Schlüssel |
OQYUSFAPBPRLPI-GHXDPTCOSA-N |
Isomerische SMILES |
C[C@H](C[C@H](CC1=CC=C(C=C1)O)N)C(=O)O.Cl |
Kanonische SMILES |
CC(CC(CC1=CC=C(C=C1)O)N)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


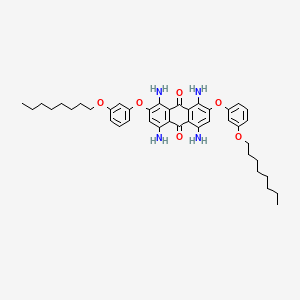
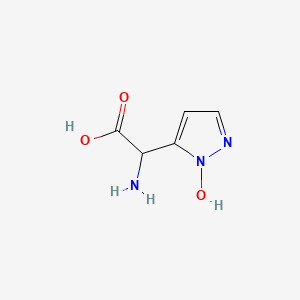
![(S)-2-([4,4'-Bipyridin]-2-yl)-4-isobutyl-4,5-dihydrooxazole](/img/structure/B13144536.png)

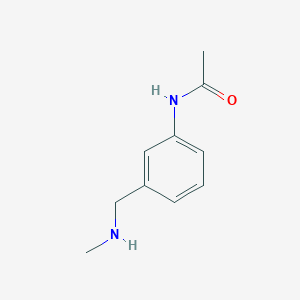

![tert-Butyl 2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13144576.png)
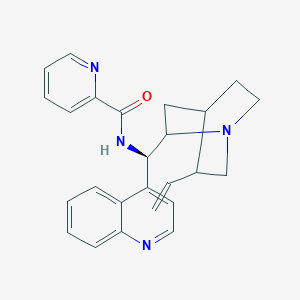
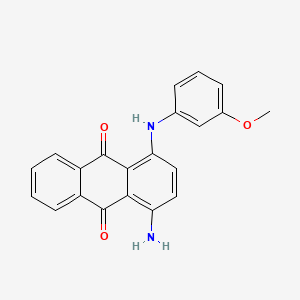
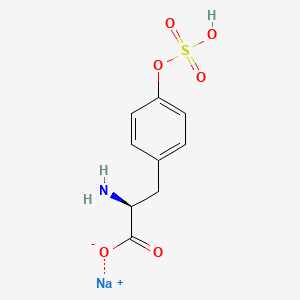

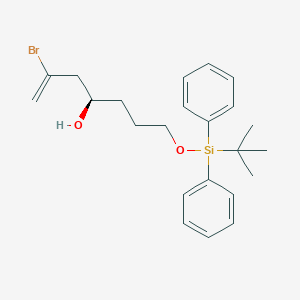
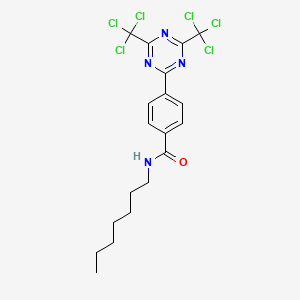
![tert-Butyl 7-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B13144617.png)
